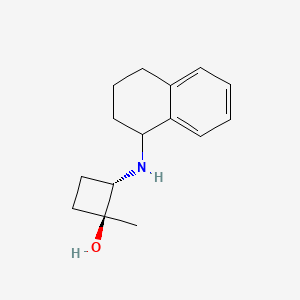

(1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol

Descripción

(1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol is a chiral amino alcohol featuring a cyclobutanol core substituted with a methyl group and a 1,2,3,4-tetrahydronaphthalen-1-ylamino moiety.

Propiedades

IUPAC Name |

(1S,2S)-1-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-15(17)10-9-14(15)16-13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,13-14,16-17H,4,6,8-10H2,1H3/t13?,14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSGGVDOGRTZBM-FGRDXJNISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1NC2CCCC3=CC=CC=C23)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]1NC2CCCC3=CC=CC=C23)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol typically involves the following steps:

Formation of the Cyclobutanol Core: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Methyl Group: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Attachment of the Tetrahydronaphthalenylamino Group: This step may involve nucleophilic substitution reactions or reductive amination.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.

Reduction: Reduction reactions could lead to the formation of alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonates may be employed.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol may be used as a chiral building block for the synthesis of more complex molecules.

Biology

The compound could be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, it may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

Industrially, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biological pathways.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Amino Alcohol Derivatives

describes (S)-2-Amino-4-phenylbutan-1-ol (Compound 12) and (S)-2-Amino-3-methylbutan-1-ol (Compound 13), which share the amino alcohol backbone but lack the cyclobutane and tetrahydronaphthalene groups. Key differences include:

- Lipophilicity : The tetrahydronaphthalene moiety increases hydrophobicity, which may enhance blood-brain barrier penetration relative to phenyl or methyl substituents in simpler analogs.

Beta-3 Adrenergic Receptor Ligands

highlights L-748,328 and L-748,337, potent aryloxypropanolamine-based human beta-3 adrenergic receptor (β3-AR) antagonists. Unlike these ligands, the target compound lacks the aryloxypropanolamine motif but retains a hydroxyl-amino structure. Key distinctions include:

- Binding Affinity: L-748,328 exhibits β3-AR affinity of 3.7 nM, while the target compound’s affinity remains uncharacterized.

- Selectivity: L-748,328 shows >20-fold selectivity for β3-AR over β1/β2-AR. The target compound’s selectivity profile is unknown but could differ due to its unique scaffold .

Tetrahydronaphthalene Derivatives

and describe compounds with tetrahydronaphthalene cores modified with hydroxy, propanoate, or thiophene groups. For example, 2-[(1S,2R)-7-hydroxy-2-(2-hydroxypropan-2-yl)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl]propanoate () shares the tetrahydronaphthalene system but incorporates ester and hydroxyl groups. Key comparisons:

- Pharmacokinetics: The target compound’s cyclobutanol may reduce metabolic oxidation compared to ester-containing derivatives, enhancing half-life.

- Solubility : Thiophene-substituted analogs (e.g., (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide) exhibit higher polarity due to sulfur heteroatoms, whereas the target compound’s lipophilicity may favor membrane permeability .

Research Implications and Gaps

- Receptor Targeting: The target compound’s structural hybrid of amino alcohol and tetrahydronaphthalene may enable dual modulation of adrenergic and serotoninergic pathways, but functional assays are needed to confirm this .

Actividad Biológica

(1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its effects in various biological systems.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a cyclobutane ring linked to a tetrahydronaphthalene moiety and an amino group, which is critical for its biological activity.

Pharmacological Properties

Research indicates that (1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol exhibits various pharmacological activities:

- Antidepressant Effects : Studies have shown that derivatives of tetrahydronaphthalene compounds can exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Neuroprotective Activity : There is evidence suggesting that this compound may provide neuroprotective effects against oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound aids in elucidating its biological activity:

- Amino Group Influence : The presence of the amino group is essential for the interaction with biological targets. Modifications to this group can enhance or diminish activity.

- Cyclobutane Ring : The rigidity introduced by the cyclobutane structure contributes to the stability and binding affinity of the compound to its targets.

Study 1: Antidepressant Activity

A study conducted on various tetrahydronaphthalene derivatives demonstrated that (1S,2S)-1-Methyl-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)cyclobutan-1-ol exhibited significant antidepressant-like behavior in the forced swim test in rodents. The compound showed comparable efficacy to established antidepressants like fluoxetine.

Study 2: Neuroprotection

In vitro assays using neuronal cell lines exposed to oxidative stress revealed that the compound significantly reduced cell death compared to control groups. This suggests its potential as a therapeutic agent for conditions such as Alzheimer's disease.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H19N O |

| Molecular Weight | 233.32 g/mol |

| LogP | 3.91 |

| Boiling Point | 234.3 ± 10 °C |

| Density | 1.0 ± 0.1 g/cm³ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.